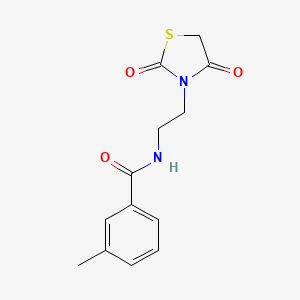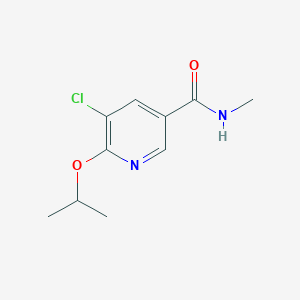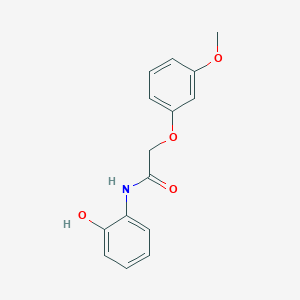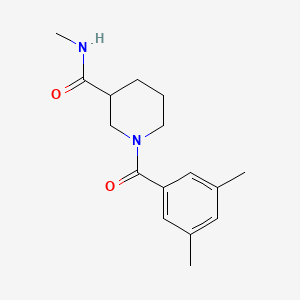
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a sulfonamide derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to use in certain experiments. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. One area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-cancer agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-inflammatory agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce the production of inflammatory cytokines and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for therapeutic applications.
Méthodes De Synthèse
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by reacting 2-mercaptothiazole with 3-aminobenzenesulfonamide and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
Propriétés
IUPAC Name |
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S3/c12-20(16,17)9-3-1-2-8(6-9)14-10(15)7-19-11-13-4-5-18-11/h1-6H,7H2,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZCPPECGCKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)


![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)





![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)